4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with cyclohexane-1-carboxylic acid under specific conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: Shares the thiazole ring but lacks the cyclohexane moiety.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring but lacks the thiazole moiety.
4-Phenyl-1,3-thiazole derivatives: Similar structure but with different substituents on the thiazole ring.
Uniqueness
4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its combination of a thiazole ring and a cyclohexane ring, providing distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in research and industry .
Properties
IUPAC Name |
4-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-19-15(12-5-3-2-4-6-12)16(24-11)17(21)20-14-9-7-13(8-10-14)18(22)23/h2-6,13-14H,7-10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHMDCTAMTJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2CCC(CC2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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